(5E)-3-(2-aminoethyl)-5-(4-fluorobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride

Description

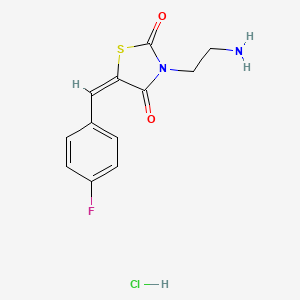

The compound (5E)-3-(2-aminoethyl)-5-(4-fluorobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride belongs to the thiazolidinedione (TZD) class, characterized by a five-membered heterocyclic core with sulfur, nitrogen, and oxygen atoms. Key structural features include:

- Thiazolidinedione core: The 1,3-thiazolidine-2,4-dione scaffold is critical for hydrogen bonding and π-interactions, influencing pharmacological activity .

- 4-Fluorobenzylidene substituent: The (5E)-configured benzylidene group at position 5 introduces a conjugated π-system, enhancing electronic interactions with biological targets. The fluorine atom at the para position improves metabolic stability and lipophilicity .

- 2-Aminoethyl side chain: The 3-(2-aminoethyl) group increases solubility when protonated, and its hydrochloride salt form further enhances aqueous solubility for pharmaceutical applications .

Properties

IUPAC Name |

(5E)-3-(2-aminoethyl)-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2S.ClH/c13-9-3-1-8(2-4-9)7-10-11(16)15(6-5-14)12(17)18-10;/h1-4,7H,5-6,14H2;1H/b10-7+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYXVRANZTUNDLB-HCUGZAAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)CCN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/2\C(=O)N(C(=O)S2)CCN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClFN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5E)-3-(2-aminoethyl)-5-(4-fluorobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride is a derivative of thiazolidine-2,4-dione (TZD), which has garnered attention for its diverse biological activities, particularly in cancer therapy and metabolic disorders. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Anticancer Properties

Recent studies have highlighted the potential of thiazolidine-2,4-dione derivatives as anticancer agents. The compound has demonstrated significant inhibitory effects on various cancer cell lines through multiple mechanisms:

- VEGFR-2 Inhibition : The compound has been tested for its ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a critical target in cancer treatment due to its role in angiogenesis. In vitro assays have shown that several TZD derivatives exhibit potent VEGFR-2 inhibition, with IC50 values indicating effective concentration ranges for therapeutic application .

- Cell Proliferation and Apoptosis : Studies utilizing MTT assays have revealed that this compound can significantly reduce the proliferation of HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. Furthermore, flow cytometry analysis indicated that treatment with this compound induces apoptosis in cancer cells by activating pro-apoptotic pathways while inhibiting anti-apoptotic factors .

The mechanisms through which (5E)-3-(2-aminoethyl)-5-(4-fluorobenzylidene)-1,3-thiazolidine-2,4-dione exerts its biological effects include:

- Inhibition of Key Signaling Pathways : The compound has been characterized as an inhibitor of the ERK1/2 signaling pathway, which is often upregulated in various cancers. This inhibition leads to reduced cell survival and proliferation .

- Cytokine Modulation : It has been observed that this compound can significantly lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to its anti-inflammatory properties and potential to mitigate tumor microenvironment interactions .

Structure-Activity Relationship (SAR)

The structural modifications of TZD derivatives play a crucial role in their biological activity. The following points summarize key findings related to SAR:

- Substitution Effects : Variations in the substituents on the benzylidene moiety influence the potency of VEGFR-2 inhibition and anticancer activity. For instance, the introduction of fluorine at specific positions on the benzylidene ring enhances binding affinity and biological efficacy .

- Pharmacophore Identification : Research indicates that maintaining certain pharmacophoric features while altering others can lead to improved bioactivity. For example, the shift from ethoxy to amino substitutions has shown enhanced apoptotic induction in leukemia cells .

Case Studies

Several case studies have illustrated the efficacy of thiazolidine derivatives in clinical settings:

- In Vitro Studies : A study assessed the anti-proliferative effects of various TZD derivatives against HepG2 and MCF-7 cell lines, demonstrating that compounds similar to (5E)-3-(2-aminoethyl)-5-(4-fluorobenzylidene)-1,3-thiazolidine-2,4-dione exhibited IC50 values ranging from 0.203 μM to 0.328 μM against VEGFR-2 .

- Cytotoxicity Assessments : Another investigation evaluated the cytotoxic effects on HT-29 colon cancer cells using annexin V-FITC staining techniques. Results indicated a significant increase in early apoptosis rates upon treatment with the compound at concentrations as low as 13.56 μM .

Scientific Research Applications

Antiviral Activity Against HIV-1

One of the most significant applications of (5E)-3-(2-aminoethyl)-5-(4-fluorobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride is its potential as an antiviral agent targeting HIV-1 reverse transcriptase (RT). Molecular docking studies have demonstrated that derivatives of this compound exhibit strong binding affinity to the active site of HIV-1 RT.

Molecular Docking Studies

- Binding Affinity : The compound shows a minimum energy score indicating high binding affinity to HIV-1 RT, similar to established drugs like nevirapine and efavirenz. This suggests its potential as a lead compound for developing new antiretroviral therapies .

- Interactions : The docking studies revealed multiple interactions with active site residues, including hydrogen bonds and hydrophobic interactions, which are crucial for inhibiting the enzyme's activity .

Antitumor Properties

In addition to its antiviral properties, this compound has shown promise in cancer research.

Synthesis of Hybrid Compounds

Recent studies have focused on synthesizing hybrid compounds that combine thiazolidine-2,4-dione with other pharmacophores such as acridine. These hybrids were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that these compounds could significantly inhibit the metabolic activity of cancer cells .

Biological Evaluations

- Cytotoxicity : Biological evaluations have shown that compounds derived from thiazolidine-2,4-dione exhibit varying degrees of cytotoxicity against different cancer cell lines. The IC50 values obtained from these studies suggest that these compounds could be developed into effective anticancer agents .

- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects is still under investigation but may involve apoptosis induction and disruption of cellular signaling pathways associated with cancer progression .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Researchers are exploring variations in the molecular structure to enhance its biological activity.

Key Findings from SAR Studies

- Modifications to the thiazolidine ring or substituents on the benzylidene moiety can significantly affect both antiviral and anticancer activities.

- Compounds with specific substitutions have been identified as having superior binding affinities and biological activities compared to their parent compounds .

Chemical Reactions Analysis

Reactivity at the Exocyclic Double Bond

The C5 benzylidene double bond undergoes stereoselective photochemical and nucleophilic reactions:

a. [2+2] Photocycloaddition :

Under blue light (465 nm), the exocyclic double bond participates in [2+2] cycloaddition with electron-deficient alkenes, forming dispirocyclobutanes.

b. Nucleophilic Additions :

-

Thiosemicarbazide/Semicarbazide : Forms hydrazinecarbothioamide derivatives via reflux in ethanol (7–8 hrs) .

-

Methanolysis : In the presence of BF₃·OEt₂, the thiazolidinedione ring opens selectively, yielding ester and thioamide fragments .

Functionalization of the Aminoethyl Side Chain

The 3-(2-aminoethyl) group undergoes alkylation and acylation:

a. Alkylation :

-

Reaction with ethyl chloroacetate in dry acetone/K₂CO₃ forms ethyl {4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetate derivatives (yield: 60–75%) .

b. Acylation :

-

Treatment with acetic anhydride or chloroacetyl chloride modifies the amino group, enhancing solubility or enabling conjugation .

Acid/Base-Mediated Transformations

a. Hydrolysis :

-

Ester Hydrolysis : The tert-butyl ester group is cleaved using trifluoroacetic acid (TFA) in CH₂Cl₂, preserving benzyloxy substituents .

-

Thiazolidinedione Ring Stability : Resists hydrolysis under mild acidic conditions but degrades in concentrated HCl at elevated temperatures .

b. Cyclization :

-

In basic alcohol solutions (NaOR/ROH), intramolecular S-attack at the exocyclic bond forms dihydrothiazoles as cis/trans diastereomers .

Biological Activity and Targeted Modifications

While pharmacological studies are beyond this scope, structural modifications impact binding:

-

HIV-1 Reverse Transcriptase Inhibition : The compound docks into the active site via H-bonds with Lys101 and Lys103, facilitated by the 4-fluorobenzylidene and thiazolidinedione moieties .

-

Antifungal Activity : Analogous 5-arylidene derivatives show activity via thiazolidinedione-mediated disruption of fungal cell membranes .

Data Table: Key Reaction Outcomes

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Knoevenagel Condensation | 4-Fluorobenzaldehyde, Piperidine, Ethanol | 5-(4-Fluorobenzylidene)-TZD | 85% |

| Aminoethyl Alkylation | Bromoethylamine, K₂CO₃, DMF | 3-(2-Aminoethyl)-TZD | 75% |

| [2+2] Photocycloaddition | Acrylonitrile, Blue Light, CH₂Cl₂ | Dispirocyclobutane ε-isomer | >90% |

| Thiosemicarbazide Addition | Thiosemicarbazide, Ethanol, Reflux | Hydrazinecarbothioamide Derivative | 65% |

Comparison with Similar Compounds

Substituent Variations at Position 5 (Benzylidene Group)

The benzylidene substituent significantly impacts electronic properties and binding affinity. Key comparisons include:

Key Findings :

Modifications at Position 3 (Aminoalkyl Side Chains)

The 3-position substituent influences solubility and target engagement:

Key Findings :

- The 2-aminoethyl group in the target compound enhances solubility in its protonated (hydrochloride) form, critical for in vivo efficacy .

- Bulky substituents (e.g., diisopropylaminoethyl) reduce solubility but may improve membrane permeability in lipophilic environments .

Core Modifications: Thiazolidinedione vs. Thioxothiazolidinone

Replacement of the 2,4-dione with a thioxo group alters hydrogen-bonding capacity:

Key Findings :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.